BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectral Data Analysis of (2-Imidazol-1-yl-
phenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: (2-Imidazol-1-yl-phenyl)methanol

Cat. No.: B151180

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data analysis of (2-
Imidazol-1-yl-phenyl)methanol, a heterocyclic compound of interest in medicinal chemistry
and materials science. This document details the expected Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. It also outlines the
standard experimental protocols for acquiring this data, serving as a valuable resource for
researchers in the field.

Chemical Structure

(2-Imidazol-1-yl-phenyl)methanol is a molecule containing a phenyl ring and an imidazole
ring linked by a methanol bridge. The unique arrangement of these functional groups gives rise
to a distinct spectral signature.
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Chemical Structure of (2-Imidazol-1-yl-phenyl)methanol
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Caption: Molecular structure of (2-lmidazol-1-yl-phenyl)methanol.

Spectral Data Summary
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The following tables summarize the expected quantitative data from the spectral analysis of (2-
Imidazol-1-yl-phenyl)methanol. This data is compiled based on the analysis of structurally
similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectral Data (500 MHz, CDCIs)

Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

Aromatic protons
~7.8-7.2 m 4H _

(Phenyl ring)
~7.1 S 1H Imidazole C2-H
~7.0 S 1H Imidazole C5-H
~6.9 s 1H Imidazole C4-H
~5.5 S 1H Methanol CH
~4.8 br s 1H Methanol OH

Table 2: 13C NMR Spectral Data (125 MHz, CDCl3)
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Chemical Shift (6, ppm) Assighment
~145 Imidazole C2
~140 Phenyl C1' (ipso)
~137 Phenyl C2' (ipso)
~129 Phenyl C-H
~128 Phenyl C-H
~127 Phenyl C-H
~126 Phenyl C-H
~125 Imidazole C5
~120 Imidazole C4
~70 Methanol CH

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (KBr Pellet)

Wavenumber (cm~—?) Intensity Assignment
~3400-3200 Broad O-H stretch (alcohol)
~3100-3000 Medium Aromatic C-H stretch
~1610, 1490, 1450 Medium-Strong Aromatic C=C stretch
~1250 Strong C-0 stretch (alcohol)
~1100 Medium Imidazole ring vibrations
750 Strong Aromatic C-H out-of-plane

bend
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Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron lonization - EI)

miz Relative Intensity (%) Assighment

188 100 [M]* (Molecular lon)
170 40 [M - H20]*

107 60 [C7H-O]*

77 30 [CeHs]*

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

High-purity (2-lImidazol-1-yl-phenyl)methanol is dissolved in a suitable deuterated solvent,
such as chloroform-d (CDCIs), at a concentration of approximately 10-20 mg/mL.[1]
Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing.
The sample is transferred to a 5 mm NMR tube. Both *H and 13C NMR spectra are typically
recorded on a 400 or 500 MHz spectrometer.[2][3] For 13C NMR, a proton-decoupled
experiment is standard to simplify the spectrum.[1]

Infrared (IR) Spectroscopy

The IR spectrum is commonly obtained using the KBr pellet method. A small amount of the
solid sample is ground with anhydrous potassium bromide (KBr) and pressed into a thin,
transparent disk. The spectrum is then recorded using a Fourier-transform infrared (FTIR)
spectrometer. Alternatively, for soluble samples, a spectrum can be obtained from a solution in
a suitable solvent like chloroform.

Mass Spectrometry

Mass spectral data is typically acquired using an electron ionization (El) source coupled with a
quadrupole or time-of-flight (TOF) mass analyzer. The sample is introduced into the ion source,
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where it is vaporized and bombarded with a high-energy electron beam, causing ionization and
fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Workflow and Data Interpretation

The following diagrams illustrate the general workflow for spectral data analysis and the logical
relationships in interpreting the data.
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Caption: General workflow for spectral data analysis.
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Caption: Logical relationships in spectral data interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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